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Compound of Interest

Compound Name: Lappaconitine (hydrobromide)

Cat. No.: B8069418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch-clamp

electrophysiology for studying the effects of Lappaconitine, a diterpenoid alkaloid with known

analgesic and antiarrhythmic properties. The primary mechanism of action of Lappaconitine is

the blockade of voltage-gated sodium channels (Navs).[1][2][3] This document outlines detailed

protocols for investigating Lappaconitine's interaction with these channels, as well as its effects

on other relevant targets such as P2X3 receptors.

Introduction to Lappaconitine
Lappaconitine is a C18-diterpenoid alkaloid derived from plants of the Aconitum and

Delphinium species.[3] It has been clinically used for its analgesic and anti-inflammatory

effects.[4] The primary pharmacological action of Lappaconitine is the irreversible and voltage-

dependent blockade of voltage-gated sodium channels, with a preference for the open state of

the channel.[5] This blockade reduces neuronal excitability, thereby producing its analgesic and

antiarrhythmic effects.[3][5] Notably, Lappaconitine has been shown to be a potent inhibitor of

the Nav1.7 sodium channel subtype, a key player in pain signaling pathways.[1][6][7]

Additionally, studies suggest that Lappaconitine's analgesic effects may also involve the

modulation of P2X3 receptors in dorsal root ganglion (DRG) neurons.[4][8][9]
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The following table summarizes the known quantitative data for Lappaconitine's effects on

various ion channels. This data has been compiled from multiple electrophysiological studies.
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Compound
Ion Channel
Subtype

Cell Type Method
Key
Parameters

Reference

Lappaconitin

e
Nav1.7 HEK293

Whole-Cell

Patch-Clamp

(Incubation)

IC50: 27.67

µM (at -70

mV holding

potential)

[1][6]

Lappaconitin

e
Nav1.7 HEK293

Whole-Cell

Patch-Clamp

(Perfusion)

IC50: 65.33

µM (at -50

mV holding

potential)

[6]

Lappaconitin

e
Nav1.7 HEK293

Whole-Cell

Patch-Clamp

(Perfusion)

IC50: 133.20

µM (at -70

mV holding

potential)

[6]

Lappaconitin

e
Nav1.7 HEK293

Whole-Cell

Patch-Clamp

(Perfusion)

IC50: 221.30

µM (at -120

mV holding

potential)

[6]

Lappaconitin

e

Cardiac Na+

Channels

(hH1/Nav1.5)

Guinea-Pig

Atria
Tissue Bath

Negative

inotropic

action at 0.06

µM; Asystole

at 4.5 µM

[10]

Aconitine

(related

alkaloid)

Nav1.7 HEK293
Whole-Cell

Patch-Clamp

IC50: 59.30

µmol/L
[6]

Aconitine

(related

alkaloid)

hERG

(Kv11.1)

Xenopus

Oocytes

Two-

Microelectrod

e Voltage-

Clamp

IC50: 1.801

µM
[11]

Aconitine

(related

alkaloid)

Kv1.5 Xenopus

Oocytes

Two-

Microelectrod

IC50: 0.796

µM

[11]
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e Voltage-

Clamp

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of
Lappaconitine's Effect on Nav1.7 Channels in HEK293
Cells
This protocol is adapted from studies investigating the inhibitory effects of Lappaconitine on

human Nav1.7 channels stably expressed in Human Embryonic Kidney (HEK293) cells.[1][6]

1. Cell Preparation:

Culture HEK293 cells stably expressing the human Nav1.7 channel alpha subunit.

Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70%

confluency.

Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

Internal (Pipette) Solution (in mM):

140 CsF

10 NaCl

1.1 EGTA

10 HEPES

Adjust pH to 7.3 with CsOH.

Filter the solution using a 0.2 µm syringe filter before use.

External (Bath) Solution (in mM):
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140 NaCl

3 KCl

1 MgCl₂

1 CaCl₂

10 HEPES

10 Glucose

Adjust pH to 7.4 with NaOH.

Lappaconitine Stock Solution:

Prepare a high-concentration stock solution of Lappaconitine in dimethyl sulfoxide

(DMSO).

Dilute the stock solution in the external solution to the desired final concentrations on the

day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to

avoid solvent effects.

3. Electrophysiological Recording:

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal

solution.

Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol for Tonic Block:

Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting

state.
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Apply depolarizing test pulses to 0 mV for 20 ms to elicit Nav1.7 currents.

Apply these test pulses at a low frequency (e.g., 0.1 Hz) to establish a stable baseline

current.

Perfuse the cell with increasing concentrations of Lappaconitine. Due to its slow and

irreversible binding, allow sufficient time (at least 10-20 minutes) for the drug effect to reach

a steady state at each concentration.[1][6]

Record the reduction in the peak inward current at each concentration.

5. Voltage-Clamp Protocol for State-Dependence:

To investigate the voltage-dependence of the block, repeat the tonic block protocol at

different holding potentials (e.g., -90 mV, -70 mV) to alter the proportion of channels in the

resting and inactivated states.[6]

6. Data Analysis:

Measure the peak sodium current amplitude before and after Lappaconitine application.

Construct concentration-response curves by plotting the percentage of current inhibition

against the Lappaconitine concentration.

Fit the concentration-response data with the Hill equation to determine the IC50 value.

Protocol 2: Investigating Lappaconitine's Effect on P2X3
Receptors in Dorsal Root Ganglion (DRG) Neurons
This protocol provides a framework for studying the modulatory effects of Lappaconitine on

P2X3 receptors, which are implicated in its analgesic mechanism.[8][9]

1. DRG Neuron Preparation:

Isolate dorsal root ganglia from rodents in accordance with institutional animal care and use

guidelines.
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Dissociate the ganglia enzymatically (e.g., using collagenase and trypsin) and mechanically

to obtain a single-cell suspension.

Plate the dissociated neurons on coated coverslips and culture them for 24-48 hours.

2. Solutions:

Internal (Pipette) Solution (in mM):

140 KCl

2 MgCl₂

10 HEPES

1 EGTA

4 Mg-ATP

Adjust pH to 7.2 with KOH.

External (Bath) Solution (in mM):

140 NaCl

5 KCl

2 CaCl₂

1 MgCl₂

10 HEPES

10 Glucose

Adjust pH to 7.4 with NaOH.

Agonist and Lappaconitine Solutions:
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Prepare stock solutions of a P2X3 receptor agonist, such as α,β-methylene ATP (α,β-

meATP), in water.

Prepare a stock solution of Lappaconitine in DMSO.

Dilute the stocks in the external solution to the final desired concentrations.

3. Electrophysiological Recording:

Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

Establish a whole-cell patch-clamp configuration on small-diameter DRG neurons, which are

more likely to express P2X3 receptors.[12]

Clamp the membrane potential at -60 mV.

4. Experimental Procedure:

Record baseline currents.

Apply the P2X3 agonist (e.g., 10 µM α,β-meATP) for a short duration (e.g., 2 seconds) to

evoke an inward current. P2X3 receptors desensitize rapidly.[12]

Wash the cell with the external solution until the current returns to baseline.

Pre-incubate the neuron with Lappaconitine for a designated period.

Co-apply the P2X3 agonist and Lappaconitine and record the evoked current.

Wash out the drugs to assess the reversibility of the effect.

5. Data Analysis:

Measure the peak amplitude of the agonist-evoked inward current in the absence and

presence of Lappaconitine.

Calculate the percentage of inhibition or modulation of the P2X3 receptor current by

Lappaconitine.
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Caption: Proposed signaling pathway for Lappaconitine's analgesic effect.
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Caption: General workflow for a patch-clamp experiment with Lappaconitine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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